molecular formula C13H11FN2O3 B7840826 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid

2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid

Cat. No.: B7840826
M. Wt: 262.24 g/mol
InChI Key: KNOVOTDUGXCNHV-UHFFFAOYSA-N
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Description

2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid is a fascinating and complex compound belonging to the pyridoindole family. The structure features a unique fluorine atom substitution, which imparts distinct chemical properties. This compound finds extensive applications across multiple scientific domains due to its intricate molecular framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid typically involves multi-step organic synthesis, beginning with the preparation of the pyridoindole core. This is followed by the introduction of the fluoro substituent and the oxoacetic acid moiety. Conditions often involve controlled temperature environments and the use of specific catalysts to ensure the correct positioning of functional groups.

Industrial Production Methods

In an industrial context, the production of this compound would likely involve optimizing the synthetic route for scalability. This could include the use of continuous flow reactors to improve reaction efficiency, as well as utilizing greener solvents and reagents to adhere to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid is reactive in various types of chemical reactions:

  • Oxidation: : This compound can undergo oxidation reactions, resulting in the formation of oxidized derivatives.

  • Reduction: : Reductive reactions can alter specific functional groups within the molecule.

  • Substitution: : The fluorine atom can be a site for nucleophilic substitution, leading to a range of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Typical reducing agents might include lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophiles such as amines or thiols can be used under controlled conditions.

Major Products Formed

Products vary depending on the reaction type, ranging from simple oxidized forms to complex substituted derivatives. Each product can exhibit different physicochemical properties useful in various applications.

Scientific Research Applications

This compound has a broad spectrum of applications across several scientific fields:

  • Chemistry: : Utilized in the synthesis of new organic molecules and as a reagent in organic transformations.

  • Biology: : Studied for its potential interactions with biological systems, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

  • Industry: : Used in the development of novel materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating pathways involved in disease processes. These interactions often involve hydrogen bonding, van der Waals forces, or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrido[4,3-b]indol-2-yl)-2-oxoacetic acid: : Lacks the fluorine atom, resulting in different reactivity and biological activity.

  • 2-(3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid: : Missing the fluorine substituent, leading to altered chemical properties.

Highlighting Uniqueness

The presence of the fluorine atom in 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid enhances its reactivity and potential interactions with biological targets, making it unique among its analogs.

This compound stands out due to its intricate structure and broad applicability, from the lab to industry. Its distinctive properties and potential make it a compound worth exploring further.

Biological Activity

2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid is a compound of significant interest due to its potential biological activities, particularly as a CRTh2 antagonist. This article reviews the compound's synthesis, pharmacological properties, and biological activities, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The compound is derived from the pyrido[4,3-b]indole framework, which has been modified to enhance its biological activity. The presence of the 8-fluoro substituent is crucial for its interaction with biological targets. The synthesis typically involves multi-step organic reactions that yield the desired compound with high purity.

CRTh2 Antagonism

The compound has been identified as a potent antagonist of the CRTh2 receptor, which plays a significant role in allergic responses and asthma. In vitro studies have shown that it exhibits an IC50 value of 6 nM, indicating strong receptor inhibition .

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown GI50 values ranging from 29 nM to 47 nM against wild-type and mutant EGFR-expressing cells . This suggests that modifications in the structure can lead to enhanced anticancer properties.

Biological Activity Data

The following table summarizes key biological activities and findings associated with the compound:

Biological Activity Value/Effect Reference
CRTh2 Antagonism IC506 nM
Antiproliferative Activity (GI50)29 - 47 nM (various cancer cell lines)
Apoptosis Induction (MCF7 cells)Increased apoptotic cells by 61%

Case Study 1: Anticancer Activity

In a study assessing the antiproliferative effects of related compounds on MCF7 breast cancer cells, it was found that treatment with these compounds significantly increased apoptosis. Flow cytometry analysis revealed a notable rise in apoptotic cells post-treatment, indicating a potential mechanism for their anticancer effects .

Case Study 2: CRTh2 Receptor Modulation

Another study focused on the modulation of the CRTh2 receptor by this compound showed promising results in reducing allergic inflammation in animal models. The pharmacokinetic profile indicated favorable absorption and bioavailability, further supporting its potential therapeutic use in respiratory conditions .

Properties

IUPAC Name

2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c14-7-1-2-10-8(5-7)9-6-16(12(17)13(18)19)4-3-11(9)15-10/h1-2,5,15H,3-4,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOVOTDUGXCNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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